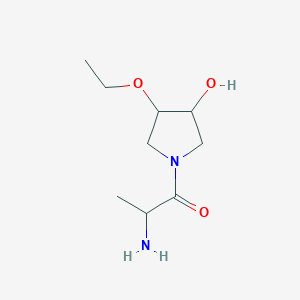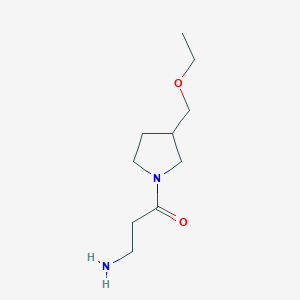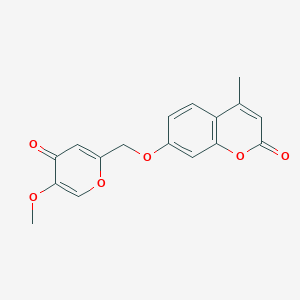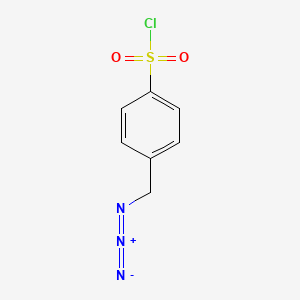
1-氨基-4-甲氧基吡咯烷-3-醇
描述
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound. The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon called “pseudorotation”. The sp3-hybridization of the ring allows for efficient exploration of the pharmacophore space .科学研究应用
抗肿瘤活性
研究人员已经调查了与1-氨基-4-甲氧基吡咯烷-3-醇相关的化合物的抗肿瘤潜力。一项研究合成了一系列1,7-二取代-6-氟-1,4-二氢-4-氧-1,8-萘啶-3-羧酸,发现某些氨基吡咯烷衍生物,包括反式-3-氨基-4-甲氧基吡咯烷基衍生物,对小鼠和人类肿瘤细胞系显示出中等细胞毒活性。这些发现表明,特定的结构修饰,如在关键位置引入2-噻唑基和氨基吡咯烷,可以增强抗肿瘤活性(Tomita et al., 2002)。
三唑骨架的生物活性
另一项研究专注于合成带有1,2,4-三唑环的N-取代吡咯烷衍生物,展示了显著的生物活性。在这项研究中制备的反式-1-(4-甲氧基吡咯烷-3-基)-1H-1,2,4-三唑盐酸盐被用作进一步化学转化的前体,表明其在创造具有潜在药物开发应用的生物活性化合物方面的实用性(Prasad et al., 2021)。
氨基吡咯烷和哌啶的合成
从内环烯胺衍生物合成3-氨基吡咯烷和哌啶的研究表明,内环烯酰胺的反应可以形成官能化的3-氨基吡咯烷和哌啶。这些发现揭示了创造N-酰基-3-氨基-2-甲氧基吡咯烷的方法,这对于合成各种应用的新有机化合物可能是有益的(Matos et al., 2001)。
对映选择性合成应用
在不对称合成的背景下,一项研究报告了syn/anti-1,3-氨基醇的对映选择性合成,展示了一种可应用于创造生物活性分子的方法,包括与1-氨基-4-甲氧基吡咯烷-3-醇相关的分子(Jha et al., 2010)。
未来方向
While specific future directions for 1-Amino-4-methoxypyrrolidin-3-ol are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include compounds like 1-Amino-4-methoxypyrrolidin-3-ol.
作用机制
Target of action
Compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of action
Without specific information on “1-Amino-4-methoxypyrrolidin-3-ol”, it’s challenging to detail its mode of action. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Pyrrolidine derivatives are generally well-absorbed and can be designed to have favorable pharmacokinetic properties .
Result of action
Pyrrolidine derivatives can have a variety of effects depending on their specific targets and mode of action .
Action environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
生化分析
Biochemical Properties
1-Amino-4-methoxypyrrolidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as pyruvate dehydrogenase, which is crucial for the tricarboxylic acid (TCA) cycle. The interaction of 1-Amino-4-methoxypyrrolidin-3-ol with pyruvate dehydrogenase enhances the enzyme’s activity, thereby promoting the conversion of pyruvate to acetyl-CoA, a key step in cellular respiration . Additionally, this compound has been shown to bind to various proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
1-Amino-4-methoxypyrrolidin-3-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to modulate the activity of signaling pathways such as the Akt pathway, which is involved in cell growth and survival . By interacting with key proteins in these pathways, 1-Amino-4-methoxypyrrolidin-3-ol can enhance or inhibit their activity, leading to changes in gene expression and metabolic flux. For example, it has been observed to upregulate the expression of genes involved in glucose metabolism, thereby increasing cellular glucose uptake and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-Amino-4-methoxypyrrolidin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as pyruvate dehydrogenase, enhancing their catalytic activity . Additionally, it can inhibit the activity of certain enzymes by binding to allosteric sites, leading to conformational changes that reduce enzyme activity. These interactions result in alterations in cellular metabolism and gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-4-methoxypyrrolidin-3-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that prolonged exposure to 1-Amino-4-methoxypyrrolidin-3-ol can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.
Dosage Effects in Animal Models
The effects of 1-Amino-4-methoxypyrrolidin-3-ol vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, it can induce toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
1-Amino-4-methoxypyrrolidin-3-ol is involved in several metabolic pathways, including the TCA cycle and glucose metabolism. It interacts with enzymes such as pyruvate dehydrogenase and pyruvate kinase, influencing their activity and thereby affecting metabolic flux . The compound’s effects on these pathways can lead to changes in metabolite levels, such as increased production of acetyl-CoA and ATP, which are essential for cellular energy production .
Transport and Distribution
Within cells and tissues, 1-Amino-4-methoxypyrrolidin-3-ol is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to specific transporters that facilitate its uptake into cells, where it can then interact with intracellular biomolecules . The compound’s distribution within cells is influenced by its binding to proteins that direct its localization to specific cellular compartments, such as the mitochondria and cytoplasm .
Subcellular Localization
The subcellular localization of 1-Amino-4-methoxypyrrolidin-3-ol is critical for its activity and function. The compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be directed to other cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and biochemical reactions.
属性
IUPAC Name |
1-amino-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-5-3-7(6)2-4(5)8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTLBCNONDZSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)


![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)


![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)





![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
